Furan-2-yl(4-(3-tosyl-[1,2,3]triazolo[1,5-a]quinazolin-5-yl)piperazin-1-yl)methanone
Descripción
Furan-2-yl(4-(3-tosyl-[1,2,3]triazolo[1,5-a]quinazolin-5-yl)piperazin-1-yl)methanone is a heterocyclic compound featuring a fused triazoloquinazoline core, a piperazine linker, and a furan-2-yl methanone moiety. The 3-tosyl group (tosyl = p-toluenesulfonyl) on the triazoloquinazoline ring enhances steric bulk and may influence solubility and receptor-binding properties.
Propiedades
IUPAC Name |
furan-2-yl-[4-[3-(4-methylphenyl)sulfonyltriazolo[1,5-a]quinazolin-5-yl]piperazin-1-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H22N6O4S/c1-17-8-10-18(11-9-17)36(33,34)24-23-26-22(19-5-2-3-6-20(19)31(23)28-27-24)29-12-14-30(15-13-29)25(32)21-7-4-16-35-21/h2-11,16H,12-15H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JWORGFQYCWNBBL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)C2=C3N=C(C4=CC=CC=C4N3N=N2)N5CCN(CC5)C(=O)C6=CC=CO6 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H22N6O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
502.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mecanismo De Acción
Target of Action
Related compounds have been found to interact with theAdenosine receptor A2a . This receptor plays a crucial role in many biochemical processes, including inflammation and neurotransmission.
Mode of Action
The exact mode of action of this compound is currently unknown. This can lead to changes in cellular signaling and function.
Biochemical Pathways
adenosine signaling . Adenosine receptors play a key role in various physiological processes, including immune response, sleep regulation, and vasodilation.
Actividad Biológica
Furan-2-yl(4-(3-tosyl-[1,2,3]triazolo[1,5-a]quinazolin-5-yl)piperazin-1-yl)methanone is a complex organic compound that belongs to the class of triazoloquinazoline derivatives. These compounds are recognized for their diverse biological activities, including anticancer properties and potential applications in medicinal chemistry. This article reviews the biological activity of this compound, focusing on its cytotoxic effects, mechanisms of action, and structure-activity relationships (SAR).
Chemical Structure
The molecular formula of Furan-2-yl(4-(3-tosyl-[1,2,3]triazolo[1,5-a]quinazolin-5-yl)piperazin-1-yl)methanone is with a molecular weight of 502.5 g/mol. The structure features a furan ring, a piperazine moiety, and a triazoloquinazoline core which contribute to its biological properties.
Cytotoxicity
Recent studies have demonstrated that derivatives of triazoloquinazolines exhibit significant cytotoxic activity against various cancer cell lines. For instance, compounds similar to Furan-2-yl(4-(3-tosyl-[1,2,3]triazolo[1,5-a]quinazolin-5-yl)piperazin-1-yl)methanone showed IC50 values ranging from 2.44 to 9.43 μM against HepG2 and HCT-116 cell lines . The most active derivatives displayed IC50 values as low as 2.44 μM against HCT-116 cells, indicating potent anticancer properties.
| Compound | Cell Line | IC50 (μM) |
|---|---|---|
| Compound 16 | HCT-116 | 2.44 |
| Compound 16 | HepG2 | 6.29 |
| Compound 17 | HCT-116 | 4.00 |
| Compound 18 | HepG2 | 7.00 |
The mechanism of action for Furan-2-yl(4-(3-tosyl-[1,2,3]triazolo[1,5-a]quinazolin-5-yl)piperazin-1-yl)methanone involves intercalation into DNA and inhibition of topoisomerase II (Topo II). Studies indicate that these compounds can bind to DNA and disrupt replication processes by stabilizing the DNA-topoisomerase complex . The presence of bulky substituents on the triazole ring enhances binding affinity and cytotoxicity by facilitating interactions with the target receptor.
Structure-Activity Relationship (SAR)
The SAR analysis reveals that modifications on the triazoloquinazoline core significantly influence biological activity. For example:
- Substitution Patterns : The introduction of different functional groups on the quinazoline moiety affects cytotoxicity; larger or more lipophilic groups tend to increase binding affinity.
- Piperazine Linkage : The piperazine ring enhances solubility and bioavailability, which is crucial for effective cellular uptake.
Case Studies
Studies involving related compounds have shown promising results in terms of anticancer activity:
- Triazoloquinazolines : A series of derivatives were synthesized and evaluated for their ability to inhibit cell proliferation in various cancer models. The most active compounds induced apoptosis in cancer cells through upregulation of pro-apoptotic factors like Bax and downregulation of anti-apoptotic factors like Bcl-2 .
- Molecular Docking Studies : Computational analyses have been employed to predict binding affinities and interactions with DNA and Topo II. These studies validate experimental findings and provide insights into optimizing future drug designs .
Comparación Con Compuestos Similares
Triazoloquinazoline-Piperazine Hybrids
The closest analog identified is {4-[8-chloro-3-(3-methylphenyl)[1,2,4]triazolo[4,3-c]quinazolin-5-yl]-1,4-diazepan-1-yl}(thiophen-2-yl)methanone (V025-0522, ). Key differences include:
- Core structure : V025-0522 contains a [1,2,4]triazolo[4,3-c]quinazoline system, whereas the target compound has a [1,2,3]triazolo[1,5-a]quinazoline core.
- Substituents: The target compound features a 3-tosyl group and furan-2-yl methanone, while V025-0522 includes a chlorophenyl group and thiophene methanone.
- Molecular weight : V025-0522 (503.02 g/mol) is lighter than the target compound (estimated ~550–600 g/mol due to the tosyl group).
The thiophene vs. furan substitution may alter electronic properties and binding affinity, as furan is less polarizable than thiophene. The tosyl group in the target compound could enhance metabolic stability compared to V025-0522’s chlorophenyl moiety .
Piperazine-Linked Triazole Derivatives
Compounds such as 2-((1-substituted phenyl-1H-tetrazol-5-yl)thio)-1-(4-(substituted phenylsulfonyl)piperazin-1-yl)ethanone () share the piperazine-sulfonyl pharmacophore. Key comparisons:
- Functional groups : The target compound uses a triazoloquinazoline system, while ’s derivatives employ tetrazole-thioether linkages.
- Synthetic routes : Both involve coupling reactions with piperazine intermediates, but the target compound’s synthesis likely requires multi-step cyclization to form the triazoloquinazoline core .
Furan-Containing Triazolo Heterocycles
Inupadenant (), an adenosine receptor antagonist, shares a furan-triazolo scaffold. Notable contrasts:
- Core structure : Inupadenant contains a [1,3]thiazolo[5,4-e][1,2,4]triazolo[1,5-c]pyrimidine system, whereas the target compound has a triazoloquinazoline core.
- Pharmacological activity: Inupadenant’s antineoplastic activity via adenosine receptor antagonism suggests that the target compound’s furan-triazolo motif may also interact with purinergic receptors, though this remains speculative .
Triazole-Pyrazole Hybrids
Compounds like 3-(5-(4-methoxyphenyl)pyrazol-3-yl)-6-R-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazoles () exhibit antifungal activity via molecular docking with 14-α-demethylase. Although their core differs from the target compound, the presence of triazole and aryl groups underscores the importance of these motifs in enzyme inhibition. The target compound’s tosyl group may enhance binding to hydrophobic enzyme pockets compared to ’s methoxyphenyl substituents .
Structural and Pharmacological Data Table
*Calculated from molecular formula in .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
